molecular formula C23H33NO3 B12763061 1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl]-3-hydroxy-2-methylpyridin-4-one CAS No. 224563-83-1

1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl]-3-hydroxy-2-methylpyridin-4-one

Cat. No.: B12763061
CAS No.: 224563-83-1
M. Wt: 371.5 g/mol
InChI Key: HQHPJTMZWXKWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl]-3-hydroxy-2-methylpyridin-4-one is a synthetic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl]-3-hydroxy-2-methylpyridin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, purification techniques such as recrystallization, and quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl]-3-hydroxy-2-methylpyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols.

Mechanism of Action

The mechanism of action of 1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl]-3-hydroxy-2-methylpyridin-4-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can scavenge free radicals, thereby exhibiting antioxidant activity . Additionally, the compound can modulate enzyme activity by binding to active sites and altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl]-3-hydroxy-2-methylpyridin-4-one is unique due to the combination of its hydroxyphenyl group, propyl chain, and pyridinone ring

Properties

CAS No.

224563-83-1

Molecular Formula

C23H33NO3

Molecular Weight

371.5 g/mol

IUPAC Name

1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl]-3-hydroxy-2-methylpyridin-4-one

InChI

InChI=1S/C23H33NO3/c1-15-20(26)19(25)10-12-24(15)11-8-9-16-13-17(22(2,3)4)21(27)18(14-16)23(5,6)7/h10,12-14,26-27H,8-9,11H2,1-7H3

InChI Key

HQHPJTMZWXKWFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1CCCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.